
c-di-AMP (diammonium)
Overview
Description
Cyclic diadenosine monophosphate (diammonium) is a bacterial nucleotide second messenger. It plays a crucial role in regulating various physiological processes within bacteria, including cell growth, cell wall homeostasis, and ion transport. Additionally, it is involved in host immune responses, making it a significant molecule in both bacterial physiology and host-pathogen interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic diadenosine monophosphate (diammonium) typically involves the enzymatic conversion of adenosine triphosphate (ATP) to cyclic diadenosine monophosphate using diadenylate cyclase enzymes. One efficient method uses an immobilized Vibrio cholerae dinucleotide cyclase DncV. The process includes the preparation of DncV-immobilized resin, enzymatic synthesis of cyclic diadenosine monophosphate, purification using macroporous absorption resin SP207, and desiccation using rotary evaporation and lyophilization. The reaction conditions involve incubating the substrate ATP with DncV-immobilized resin in a buffer solution at an optimal pH and temperature .
Industrial Production Methods
For industrial-scale production, the enzymatic method described above can be scaled up. The process ensures high yield and purity, making it suitable for large-scale applications. The use of immobilized enzymes allows for repeated use and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclic diadenosine monophosphate (diammonium) undergoes various chemical reactions, including hydrolysis and degradation. It is hydrolyzed by phosphodiesterase enzymes into linear molecules such as pApA or adenosine monophosphate (AMP). These reactions are crucial for regulating the intracellular levels of cyclic diadenosine monophosphate and its associated physiological effects .
Common Reagents and Conditions
The hydrolysis of cyclic diadenosine monophosphate typically requires the presence of phosphodiesterase enzymes. The reaction conditions include an appropriate buffer solution and optimal temperature to facilitate enzyme activity .
Major Products
The major products formed from the hydrolysis of cyclic diadenosine monophosphate are pApA and adenosine monophosphate. These products play significant roles in bacterial signaling and metabolism .
Scientific Research Applications
Regulatory Functions in Bacteria
c-di-AMP is crucial for maintaining osmotic balance in Gram-positive bacteria. It regulates the synthesis of cell wall components and influences cell size and shape. Elevated levels of c-di-AMP have been shown to increase cell wall thickness in Staphylococcus aureus, thereby enhancing its structural integrity . Additionally, c-di-AMP is involved in the regulation of potassium homeostasis by binding to sensor kinases and riboswitches that control potassium transporter expression .
Table 1: Key Regulatory Roles of c-di-AMP
Function | Description |
---|---|
Osmotic Balance | Maintains osmotic pressure and regulates cell wall synthesis |
DNA Damage Response | Monitors DNA integrity and activates repair mechanisms |
Biofilm Formation | Influences biofilm development and stability |
Potassium Homeostasis | Regulates potassium transporter expression through sensor kinases |
Therapeutic Potential
The therapeutic applications of c-di-AMP are emerging, particularly in the context of immune modulation. As a STING (Stimulator of Interferon Genes) agonist, c-di-AMP activates the TBK1-IRF3 signaling pathway, which enhances the immune response against infections and tumors . This property makes it a candidate for vaccine adjuvants and immunotherapy strategies.
Case Study: c-di-AMP in Cancer Therapy
Research indicates that administering c-di-AMP can enhance the efficacy of cancer vaccines by promoting a robust immune response. In preclinical models, c-di-AMP has been shown to stimulate dendritic cells and induce T-cell activation, leading to improved anti-tumor immunity .
Implications in Microbial Physiology
c-di-AMP's role extends beyond mere signaling; it influences various physiological processes in bacteria. For instance, it has been implicated in sporulation and metabolic regulation. Elevated c-di-AMP levels can trigger sporulation pathways in certain Actinobacteria, linking nutrient availability to developmental transitions .
Table 2: Physiological Implications of c-di-AMP
Process | Impact |
---|---|
Sporulation | Triggers sporulation under nutrient-limited conditions |
Metabolic Regulation | Balances central metabolism based on environmental cues |
Antibiotic Production | Enhances antibiotic biosynthesis through regulatory networks |
Future Directions and Research Opportunities
The ongoing research on c-di-AMP reveals its complex interactions with various cellular pathways. Future studies should focus on:
- Transport Mechanisms : Investigating potential transporters for c-di-AMP to understand its distribution within bacterial cells.
- Crosstalk with Other Signaling Pathways : Exploring how c-di-AMP interacts with other second messengers like cyclic guanosine monophosphate (cGMP) and cyclic guanosine monophosphate (cGMP).
- Novel Functions : Identifying additional physiological roles that remain undiscovered.
Mechanism of Action
Cyclic diadenosine monophosphate (diammonium) exerts its effects by binding to specific receptor proteins and regulatory RNA molecules within bacterial cells. This binding regulates various downstream cellular processes, including cell wall maintenance, potassium ion homeostasis, and DNA damage repair. In eukaryotic hosts, it stimulates immune responses by binding to innate immune surveillance proteins, leading to the activation of signaling pathways such as the type I interferon response and NF-κB pathway .
Comparison with Similar Compounds
Cyclic diadenosine monophosphate (diammonium) is similar to other cyclic dinucleotides such as cyclic di-guanosine monophosphate (cyclic di-GMP) and cyclic guanosine monophosphate-adenosine monophosphate (cyclic GMP-AMP). it is unique in its essential role in bacterial growth and virulence. Unlike cyclic di-GMP, which primarily regulates biofilm formation and motility, cyclic diadenosine monophosphate is crucial for cell wall homeostasis and potassium ion regulation. Similar compounds include:
- Cyclic di-guanosine monophosphate (cyclic di-GMP)
- Cyclic guanosine monophosphate-adenosine monophosphate (cyclic GMP-AMP) .
Biological Activity
Cyclic di-adenosine monophosphate (c-di-AMP) is a significant bacterial second messenger involved in various physiological processes, including growth, virulence, and stress responses. This article delves into the biological activity of c-di-AMP, particularly in its diammonium form, highlighting its regulatory roles, mechanisms of action, and implications in bacterial pathogenesis.
Regulatory Roles
c-di-AMP is known to regulate several critical functions within bacteria:
- Osmotic Pressure Regulation : It helps maintain osmotic balance by influencing potassium ion transport mechanisms, which are vital for cell survival under stress conditions .
- Metabolic Activity : The compound acts as an allosteric regulator of key enzymes, such as pyruvate carboxylase (PC), affecting central metabolic pathways and bacterial growth .
- Biofilm Formation : c-di-AMP has been implicated in biofilm development, influencing the ability of bacteria to adhere and form structured communities .
The biological activity of c-di-AMP is mediated through its interaction with various effector proteins:
- Enzyme Regulation : Research indicates that c-di-AMP can inhibit PC activity, demonstrating its role as a metabolic regulator. The binding affinity of c-di-AMP to PC is characterized by a dissociation constant (K_i) of approximately 3 μM .
- Pathogen Virulence : In pathogens like Enterococcus faecalis, c-di-AMP is essential for virulence. Disruption of its homeostasis can significantly reduce pathogenicity .
1. Listeria monocytogenes
A study on Listeria monocytogenes revealed that c-di-AMP is crucial for the bacterium's survival and pathogenicity. The deletion of genes responsible for c-di-AMP synthesis led to reduced growth and altered metabolic activity. Restoration of c-di-AMP levels rescued these defects, underscoring its importance in infection dynamics .
2. Enterococcus faecalis
In Enterococcus faecalis, it was found that while c-di-AMP is essential for growth in rich media, it can be toxic at elevated levels. This dual role positions c-di-AMP as an "essential poison," where its accumulation can disrupt cellular homeostasis and virulence factors .
3. Mycobacterium smegmatis
Research involving Mycobacterium smegmatis demonstrated that elevated levels of c-di-AMP inhibited biofilm formation and affected bacterial morphology. The study highlighted the regulatory role of c-di-AMP in potassium transport and overall bacterial physiology .
Data Table: Summary of Key Findings
Study | Organism | Key Findings |
---|---|---|
Witte et al. (2014) | Listeria monocytogenes | Identified allosteric regulation of pyruvate carboxylase by c-di-AMP; essential for growth and infection. |
Haller et al. (2021) | Enterococcus faecalis | Disruption of c-di-AMP homeostasis diminishes virulence; identified as an "essential poison." |
Huynh et al. (2022) | Mycobacterium smegmatis | Elevated c-di-AMP levels inhibit biofilm formation; affects potassium transporter function. |
Properties
IUPAC Name |
azane;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O12P2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUFYPKVYNUECF-VEQUCWRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N12O12P2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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